2-Bromo-6-fluoropyridine
Overview
Description
2-Bromo-6-fluoropyridine is an organohalogen compound with the molecular formula C5H3BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and fluorine atoms, respectively
Scientific Research Applications
2-Bromo-6-fluoropyridine has diverse applications in scientific research:
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its fluorinated nature can enhance the metabolic stability and bioavailability of these molecules.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-6-fluoropyridine is a chemical compound used primarily as a building block in organic synthesis It is often used in the formation of carbon-carbon bonds in various chemical reactions, such as the Suzuki-Miyaura cross-coupling .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is being used in. In the Suzuki-Miyaura cross-coupling reaction, for example, the bromine atom in this compound is replaced by an organoboron reagent in the presence of a palladium catalyst . This results in the formation of a new carbon-carbon bond, effectively linking two organic molecules together .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and an organoboron reagent . The reaction also needs to be performed under specific conditions (e.g., temperature, solvent) to ensure optimal yield .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-fluoropyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 2,6-dibromopyridine can be reacted with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6 at elevated temperatures (around 190°C) under vacuum conditions . This reaction selectively replaces one of the bromine atoms with a fluorine atom, yielding this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol or water) under mild conditions.
Nucleophilic Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Major Products: The major products formed from these reactions depend on the specific reagents used. For instance, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-fluoropyridine.
Comparison with Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-6-chloropyridine
- 2-Fluoropyridine
Comparison: Compared to other halogenated pyridines, 2-Bromo-6-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms. This unique substitution pattern can lead to different reactivity and selectivity in chemical reactions. For instance, the presence of fluorine at the 6-position can significantly alter the electronic distribution in the pyridine ring, making it distinct from its isomers .
Properties
IUPAC Name |
2-bromo-6-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144100-07-2 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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